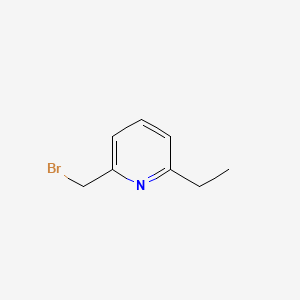![molecular formula C12H24N2 B15069819 [2-(1-Cyclopentylpiperidin-2-yl)ethyl]amine](/img/structure/B15069819.png)
[2-(1-Cyclopentylpiperidin-2-yl)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(1-Cyclopentylpiperidin-2-yl)ethyl]amine: is a chemical compound with the molecular formula C12H24N2. It belongs to the class of piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is characterized by a piperidine ring substituted with a cyclopentyl group and an ethylamine chain, making it a valuable building block in organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-Cyclopentylpiperidin-2-yl)ethyl]amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via alkylation reactions using cyclopentyl halides or cyclopentyl Grignard reagents.
Attachment of the Ethylamine Chain: The ethylamine chain is attached through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the piperidine ring or the ethylamine chain.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(1-Cyclopentylpiperidin-2-yl)ethyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is used to study the effects of piperidine derivatives on various biological systems. It serves as a model compound for understanding the interactions of similar molecules with biological targets .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable intermediate in various chemical processes .
Wirkmechanismus
The mechanism of action of [2-(1-Cyclopentylpiperidin-2-yl)ethyl]amine involves its interaction with specific molecular targets in biological systems. The piperidine ring and the ethylamine chain play crucial roles in binding to receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Isobutylpiperidin-2-yl)ethanamine
- 2-(1-Isopropylpiperidin-2-yl)ethanamine
- 2-(1-Cyclopentylpiperidin-4-yl)ethanamine
- 2-(1-Ethylpiperidin-4-yl)ethanamine
Uniqueness
What sets [2-(1-Cyclopentylpiperidin-2-yl)ethyl]amine apart from similar compounds is its specific substitution pattern. The presence of the cyclopentyl group at the 2-position of the piperidine ring and the ethylamine chain provides unique steric and electronic properties, influencing its reactivity and biological activity .
Eigenschaften
Molekularformel |
C12H24N2 |
|---|---|
Molekulargewicht |
196.33 g/mol |
IUPAC-Name |
2-(1-cyclopentylpiperidin-2-yl)ethanamine |
InChI |
InChI=1S/C12H24N2/c13-9-8-12-7-3-4-10-14(12)11-5-1-2-6-11/h11-12H,1-10,13H2 |
InChI-Schlüssel |
LSNNKIICNWTISK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)N2CCCCC2CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5,7-Trimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15069736.png)

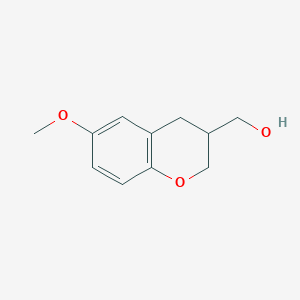
![2-Ethoxybenzo[cd]indole](/img/structure/B15069765.png)
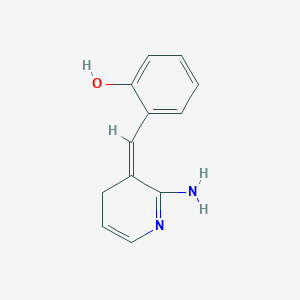
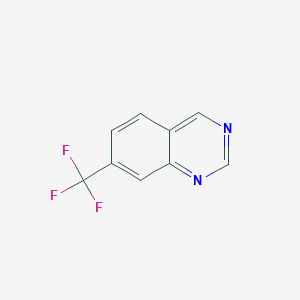
![3-Ethylfuro[3,2-H]quinoline](/img/structure/B15069777.png)
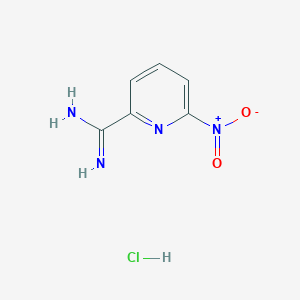
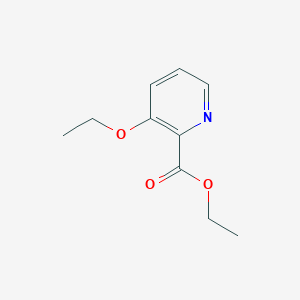
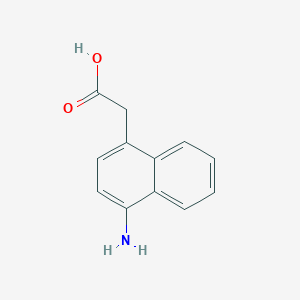
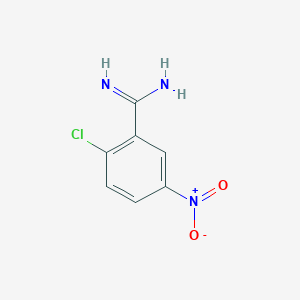
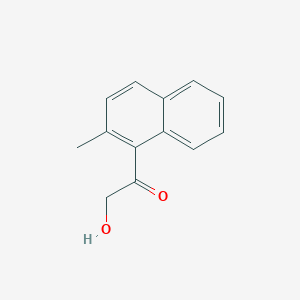
![3-Methyl-3H-pyrrolo[2,3-c][1,7]naphthyridin-4(5H)-one](/img/structure/B15069817.png)
